molecular formula C15H12BrN5O2 B2702746 N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide CAS No. 446021-87-0

N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide

Cat. No.: B2702746
CAS No.: 446021-87-0
M. Wt: 374.198
InChI Key: XGJYOHPFAQCGIA-UHFFFAOYSA-N
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Description

N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide (CAS 446021-87-0) is a synthetic benzotriazole derivative with a molecular formula of C15H12BrN5O2 and a molecular weight of 374.198 g/mol . This compound is built on the 1H-1,2,3-benzotriazole scaffold, a privileged structure in medicinal chemistry known for its versatile biological properties and its role as a synthetic auxiliary . The molecule is a hybrid, incorporating a 4-bromobenzohydrazide moiety, which suggests potential for forming diverse molecular interactions. Benzotriazole derivatives are extensively investigated in biomedical research for their wide spectrum of biological activities, which include antimicrobial, antiprotozoal, antiviral, and antitubulin effects . The structural features of this specific compound indicate it is a valuable intermediate for the synthesis of more complex molecules and for probing biological mechanisms. As a research chemical, it is useful in the design and development of novel pharmacologically active agents, particularly in the creation of antimicrobials and antitumor compounds . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for determining the suitability of this product for their intended purpose and for ensuring safe handling and disposal.

Properties

IUPAC Name

N'-[2-(benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O2/c16-11-7-5-10(6-8-11)15(23)19-18-14(22)9-21-13-4-2-1-3-12(13)17-20-21/h1-8H,9H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJYOHPFAQCGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of benzotriazole derivatives .

Scientific Research Applications

N’-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively to biological targets. This binding can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural similarities with several benzohydrazide and acetohydrazide derivatives. Key analogs and their distinguishing features are summarized below:

Compound Name Key Substituents Molecular Weight XLogP3 Hydrogen Bond Donors/Acceptors Key References
Target Compound Benzotriazolyl acetyl, 4-bromophenyl ~398.2 ~3.0* 2 donors, 5 acceptors
4-Bromo-N'-(4-bromobenzoyl)benzohydrazide Two 4-bromobenzoyl groups 398.05 3.7 2 donors, 2 acceptors
2-(1H-Benzotriazol-1-yl)-N'-(2-chlorobenzylidene)acetohydrazide Chlorophenyl, benzotriazolyl acetyl 313.75 ~2.8 1 donor, 4 acceptors
2-(1H-Benzotriazol-1-yl)-N′-cyclopentylideneacetohydrazide Cyclopentylidene, benzotriazolyl acetyl 257.30 ~1.5 1 donor, 4 acceptors
N'-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide Ethylphenyl, hydroxyl 285.31 ~2.2 2 donors, 3 acceptors

*Estimated based on structural similarity.

Key Observations:
  • Halogen Effects : The bromine in the target compound increases molecular weight and lipophilicity compared to chlorine-substituted analogs (e.g., ). The bis-brominated compound has higher XLogP3 (3.7), suggesting greater membrane permeability but reduced solubility.
  • Benzotriazole vs.
  • Hydrogen Bonding : The target compound’s benzotriazole ring provides additional hydrogen-bond acceptors (N atoms), influencing supramolecular assembly (e.g., infinite chains via N–H⋯O bonds in ).

Yield Comparison :

  • Similar benzotriazolyl acetohydrazides (e.g., ) are synthesized in moderate yields (36–84%), influenced by steric and electronic effects of substituents.

Physicochemical Properties

  • Solubility : The bromine and benzotriazole groups reduce aqueous solubility compared to hydroxylated analogs (e.g., ).
  • Thermal Stability : Benzotriazole derivatives exhibit higher melting points (>490 K in ) due to strong intermolecular interactions.
  • Crystallinity : X-ray studies (e.g., ) reveal layered structures stabilized by N–H⋯O and C–H⋯π interactions, which may enhance stability in solid-state formulations.

Biological Activity

N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide is a compound derived from benzotriazole, a versatile scaffold known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, including its antibacterial, antifungal, and antitubercular properties, as well as its potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound generally involves the reaction of 4-bromobenzohydrazide with 2-(1H-benzotriazol-1-yl)acetyl chloride. The structural confirmation of synthesized compounds is typically achieved through techniques such as NMR spectroscopy and mass spectrometry.

Antibacterial Activity

Numerous studies have indicated that benzotriazole derivatives exhibit significant antibacterial properties. For instance, compounds containing the benzotriazole moiety have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4cE. coli32 µg/mL
4dStaphylococcus aureus16 µg/mL
4eBacillus subtilis64 µg/mL

Antifungal Activity

The antifungal activity of this compound has also been documented. Compounds in this class have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values ranging from 12.5 to 25 µg/mL.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
4cCandida albicans25 µg/mL
4dAspergillus niger12.5 µg/mL

Antitubercular Activity

Research has also highlighted the potential of benzotriazole derivatives in combating tuberculosis. For instance, compounds derived from this scaffold exhibited inhibitory effects against Mycobacterium tuberculosis, with some derivatives showing promising results in vitro.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Antimicrobial Screening : A series of experiments assessed the antimicrobial properties of synthesized derivatives against a panel of bacterial and fungal pathogens. Results indicated that modifications to the benzotriazole ring significantly influenced biological activity.
  • In Vivo Studies : Animal model studies demonstrated that certain derivatives reduced infection rates in subjects infected with E. coli and exhibited lower toxicity compared to traditional antibiotics.
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis, thus providing a rationale for their antibacterial effects.

Q & A

Q. What synthetic routes are recommended for preparing N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide, and how can purity be optimized?

A common method involves condensation of 2-(1H-benzotriazol-1-yl)acetohydrazide with a substituted benzaldehyde derivative under reflux conditions. For example, describes synthesizing a structurally similar compound by reacting 2-(1H-benzotriazol-1-yl)acetohydrazide with 2-chlorobenzaldehyde in ethanol under reflux, followed by recrystallization in tetrahydrofuran (THF) to obtain high-purity crystals . Purity optimization can be achieved via multi-solvent recrystallization and monitoring by TLC or HPLC. Elemental analysis (e.g., C, H, N percentages) is critical for validating purity, as demonstrated in and for analogous hydrazide derivatives .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • FT-IR : Confirm the presence of hydrazide (N–H stretch ~3200 cm⁻¹) and carbonyl (C=O ~1650 cm⁻¹) groups.
  • NMR : ¹H NMR can resolve benzotriazole protons (aromatic region, δ 7.5–8.3 ppm) and hydrazide NH signals (δ ~10 ppm).
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) to validate stoichiometry .
  • X-ray Diffraction (XRD) : Single-crystal XRD provides definitive structural confirmation, as shown in and for related benzotriazole derivatives .

Q. How should crystallization conditions be optimized for X-ray-quality crystals?

Slow evaporation in a mixed solvent system (e.g., THF/hexane or ethanol/water) at controlled temperatures (20–25°C) is recommended. achieved suitable crystals by dissolving the compound in THF and allowing gradual solvent evaporation over 5 days . Crystal morphology can be monitored using polarization microscopy.

Advanced Research Questions

Q. How can X-ray crystallographic data be processed to resolve structural ambiguities in this compound?

  • Data Collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., SADABS) .
  • Structure Solution : Employ direct methods via SHELXT or SHELXS for initial phase determination .
  • Refinement : Refine anisotropically using SHELXL, with hydrogen atoms placed in idealized positions (N–H = 0.86 Å, C–H = 0.93–0.97 Å) and thermal parameters constrained to 1.2–1.5×Ueq of parent atoms .
  • Validation : Check for residual electron density peaks (>0.5 eÅ⁻³) and R-factor convergence (R1 < 5% for high-resolution data) .

Q. How should researchers address contradictions in crystallographic refinement parameters?

Discrepancies in displacement parameters or bond lengths may arise from disorder or twinning. For example:

  • Disorder Modeling : Split occupancy sites using PART instructions in SHELXL .
  • Twinning Detection : Use PLATON to analyze intensity statistics (e.g., Hooft parameter > 0.3 indicates twinning). Refinement with TWIN/BASF commands in SHELXL can resolve this .
  • Validation Tools : Cross-check with WinGX/ORTEP for anisotropic displacement ellipsoid visualization and geometry validation .

Q. What intermolecular interactions stabilize the crystal packing of this compound?

  • Hydrogen Bonding : N–H⋯O and C–H⋯N interactions form 1D chains or 2D layers. In , N–H⋯O bonds (2.12 Å) create infinite chains along the a-axis, while weaker C–H⋯N bonds (2.89 Å) stabilize layer stacking .
  • π-π Interactions : Benzotriazole and bromophenyl rings may engage in offset π-stacking (dihedral angles ~70°, as in ), contributing to lattice stability .

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